Glycerol monoleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H80O8 |

|---|---|

Molecular Weight |

713.1 g/mol |

IUPAC Name |

1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate;2,3-dihydroxypropyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/2C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h2*9-10,20,22-23H,2-8,11-19H2,1H3/b2*10-9- |

InChI Key |

SRHVLJPTCHOVAJ-QZOPMXJLSA-N |

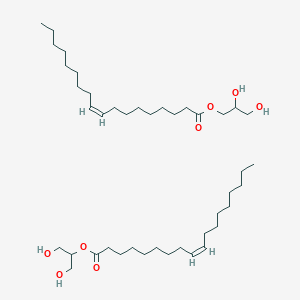

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O.CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O.CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Glycerol Monooleate

For Researchers, Scientists, and Drug Development Professionals

Glycerol monooleate (GMO), a monoacylglycerol of oleic acid, is a versatile non-ionic surfactant widely employed in the pharmaceutical, cosmetic, and food industries. Its biocompatibility, biodegradability, and unique self-assembly properties make it a subject of significant interest, particularly in the development of advanced drug delivery systems.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of glycerol monooleate, complete with quantitative data, detailed experimental protocols, and visualizations to aid in research and development.

Core Physicochemical Properties

The physicochemical characteristics of glycerol monooleate can vary depending on the grade and purity of the substance. Commercial preparations are often mixtures of mono-, di-, and triglycerides.[4]

Table 1: General Physicochemical Properties of Glycerol Monooleate

| Property | Value | References |

| Appearance | Amber or pale yellow oily liquid; may be partially solidified at room temperature. | [5] |

| Molecular Formula | C21H40O4 | [6] |

| Molecular Weight | 356.54 g/mol | [1][6] |

| Odor | Characteristic, mild, fatty odor. | [1] |

| Taste | Fatty taste. | [7] |

Table 2: Quantitative Physicochemical Data for Glycerol Monooleate

| Property | Value | Conditions | References |

| Melting Point | 35-45 °C | [1] | |

| 35-37 °C | [6] | ||

| 25 °C (unstable form) | [7] | ||

| Boiling Point | >200 °C (decomposes) | [1] | |

| 238-240 °C | at 3 mmHg | [7] | |

| Density | ~0.94 g/cm³ | [1] | |

| 0.942 g/cm³ | [4] | ||

| 0.9407 g/cm³ | at 35 °C | [6][8] | |

| Viscosity (Kinematic) | 100-100 cSt | at 40 °C | |

| ~80 mm²/s | at 40°C | [9] | |

| ~10 mm²/s | at 100°C | [9] | |

| Flash Point | 216 °C | [4] | |

| 180 °C | [6][8] | ||

| 153.89 °C | TCC | [10] | |

| Refractive Index | 1.4626 | at 40 °C | [7] |

| 1.46384 | at 35 °C, 589.3 nm | [6] | |

| HLB Value | 3.8 | [11][12] | |

| 3.3 (non-emulsifying) | [4] | ||

| 4.1 (self-emulsifying) | [4] | ||

| Saponification Value | 160-176 mgKOH/gm | [11] | |

| Acid Value | Max 6 mgKOH/gm | [11] | |

| Iodine Value | 58-80 | [11] |

Table 3: Solubility Profile of Glycerol Monooleate

| Solvent | Solubility | References |

| Water | Insoluble | [1][7][13] |

| Ethanol | Soluble (especially when hot) | [7][13] |

| Chloroform | Soluble | [7][13] |

| Ether | Soluble | [7][13] |

| Mineral Oil | Soluble | [4] |

| Vegetable Oils | Soluble | [4] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for accurate characterization. Below are outlines of standard experimental protocols.

Determination of Hydrophilic-Lipophilic Balance (HLB) Value

The HLB value is a measure of the degree of hydrophilicity or lipophilicity of a surfactant.[14] For non-ionic surfactants like glycerol monooleate, Griffin's method is commonly used.[14][15]

Griffin's Method: This method is based on the molecular weight of the hydrophilic portion of the molecule.[14]

-

Equation: HLB = 20 * (Mh / M)

-

Where:

-

Mh is the molecular mass of the hydrophilic portion (the glycerol head group).

-

M is the total molecular mass of the molecule.

-

-

Saponification Method: An alternative method involves the saponification value of the ester.[16]

-

Procedure:

-

Accurately weigh approximately 1 gram of the glycerol monooleate sample into a round-bottom flask.

-

Add a known excess of 0.5N alcoholic potassium hydroxide (e.g., 30 mL).

-

Reflux the mixture on a boiling water bath for about one hour to ensure complete saponification.

-

Perform a blank titration with the same amount of alcoholic potassium hydroxide but without the sample.

-

After cooling, titrate the sample and the blank with a standardized 0.5N hydrochloric acid solution using phenolphthalein as an indicator. The endpoint is the disappearance of the pink color.[17]

-

-

Calculation:

-

Saponification Value (S) = (Volume of HCl for blank - Volume of HCl for sample) * Normality of HCl * 56.1 / Weight of sample

-

HLB = 20 * (1 - S / A)

-

Where S is the saponification value and A is the acid value of the fatty acid (oleic acid).[16]

-

-

References

- 1. rawsource.com [rawsource.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. phexcom.com [phexcom.com]

- 5. drugs.com [drugs.com]

- 6. chembk.com [chembk.com]

- 7. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Glyceryl Monooleate | 111-03-5 [chemicalbook.com]

- 9. RADIASURF 7150 | Oleon [oleon.com]

- 10. glyceryl monooleate [thegoodscentscompany.com]

- 11. savannahgoa.com [savannahgoa.com]

- 12. HLB Calculator - Materials [hlbcalc.com]

- 13. ams.usda.gov [ams.usda.gov]

- 14. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 15. jrhessco.com [jrhessco.com]

- 16. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 17. pharmajournal.net [pharmajournal.net]

Self-Assembly of Glycerol Monooleate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of glycerol monooleate (GMO) in aqueous solutions, a phenomenon of significant interest for applications in drug delivery, food science, and cosmetics. GMO, an amphiphilic lipid, spontaneously forms a variety of lyotropic liquid crystalline phases in the presence of water, offering unique structures for the encapsulation and controlled release of active molecules.[1][2][3] This document details the phase behavior of GMO, experimental protocols for the preparation and characterization of its self-assembled structures, and quantitative data to guide formulation development.

Introduction to Glycerol Monooleate Self-Assembly

Glycerol monooleate (GMO), also known as monoolein, is a monoglyceride consisting of a glycerol headgroup and an oleic acid tail.[4][5] Its amphiphilic nature drives its self-assembly in aqueous environments into various ordered structures, known as lyotropic liquid crystalline phases.[1][6][7] These phases are thermodynamically stable and their structure is primarily dependent on the GMO/water ratio and temperature.[4][8] The ability of these structures to accommodate hydrophilic, hydrophobic, and amphiphilic guest molecules makes them highly valuable as delivery systems.[1][9]

The primary liquid crystalline phases formed by the GMO/water system are:

-

Lamellar Phase (Lα): A layered structure consisting of lipid bilayers separated by water layers. It typically forms at low water content.[10][11]

-

Reversed Hexagonal Phase (HII): Composed of cylindrical water channels arranged in a hexagonal lattice, surrounded by the lipid matrix. This phase is generally observed at higher temperatures or with the addition of certain lipids.[12][13][14]

-

Bicontinuous Cubic Phases (V2): Highly ordered, viscous, and optically isotropic phases with a continuous lipid bilayer separating two intertwined, continuous water channels.[1][10][15] GMO can form different types of cubic phases, most notably the gyroid (Ia3d space group) and the diamond (Pn3m space group) minimal surfaces.[10][11][12] Dispersions of these cubic phases are known as cubosomes.[1][10]

The formation and type of these phases are influenced by factors such as:

-

Temperature: Temperature can induce phase transitions, for example, from a lamellar to a cubic phase or from a cubic to a hexagonal phase.[8]

-

Water Content: The amount of water is a critical determinant of the resulting liquid crystalline phase.[6][8]

-

Additives: The inclusion of other lipids, polymers (like Pluronic F127), or drugs can significantly alter the phase behavior and the structural parameters of the self-assembled structures.[12][13][14]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of GMO self-assembled structures.

Preparation of GMO Liquid Crystalline Phases and Dispersions

2.1.1. Preparation of Bulk Liquid Crystalline Phases

This protocol describes the preparation of bulk GMO/water liquid crystalline phases for structural and rheological analysis.

-

Materials: Glycerol monooleate (high purity), deionized water.

-

Procedure:

-

Weigh the desired amounts of GMO and water into a glass vial.

-

Seal the vial tightly to prevent water evaporation.

-

Melt the GMO by heating the vial to a temperature above its melting point (approximately 35-40 °C).

-

Homogenize the mixture by vigorous vortexing or centrifugation until a visually uniform phase is formed.

-

Allow the sample to equilibrate at the desired temperature for at least 48 hours before characterization. For some phases, longer equilibration times may be necessary.

-

2.1.2. Preparation of Cubosome Dispersions (Top-Down Method)

This is a common method for producing dispersed cubic phase nanoparticles (cubosomes).[10]

-

Materials: Glycerol monooleate, Pluronic F127 (or another suitable stabilizer), deionized water.

-

Procedure:

-

Melt the GMO.

-

Add Pluronic F127 to the molten GMO and mix until a homogeneous lipid phase is obtained. The typical concentration of Pluronic F127 is 5-10% w/w of the total lipid.

-

Add the lipid/stabilizer mixture dropwise to the aqueous phase (deionized water) under high shear homogenization or ultrasonication.

-

Continue the high-energy dispersion process until a milky dispersion of cubosomes is formed.

-

The dispersion can be further processed by extrusion through polycarbonate membranes to obtain a more uniform particle size distribution.

-

Characterization Techniques

2.2.1. Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to determine the type and structural parameters (e.g., lattice parameter) of the liquid crystalline phases.

-

Sample Preparation: The prepared bulk phase or dispersion is loaded into a thin-walled glass capillary (typically 1-2 mm diameter) and sealed.

-

Instrumentation: A SAXS instrument equipped with a temperature-controlled sample holder.

-

Data Acquisition:

-

X-ray wavelength (e.g., Cu Kα, λ = 1.54 Å).

-

Sample-to-detector distance: Calibrated to cover the relevant q-range for the expected structures (typically 0.01 to 0.5 Å⁻¹).

-

Exposure time: Sufficient to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

The 2D scattering pattern is radially averaged to obtain a 1D profile of intensity (I) versus the scattering vector (q), where q = (4πλ)sin(θ), with 2θ being the scattering angle.

-

The positions of the Bragg diffraction peaks are determined.

-

The ratio of the peak positions is used to identify the liquid crystalline phase (e.g., for a Pn3m cubic phase, the expected peak ratios are √2:√3:√4:√6...).

-

The lattice parameter (a) is calculated from the position of the first peak (q_hkl) using the Bragg's law for the specific space group: a = 2π√(h²+k²+l²)/q_hkl.

-

2.2.2. Polarized Light Microscopy (PLM)

PLM is used to visually identify the liquid crystalline phases based on their birefringence and characteristic textures.[16][17][18]

-

Sample Preparation: A small amount of the sample is placed between a glass slide and a coverslip.

-

Instrumentation: A polarizing microscope with a temperature-controlled stage.

-

Procedure:

-

The sample is observed between crossed polarizers.

-

Isotropic phases, such as the cubic phase and micellar solutions, will appear dark.

-

Anisotropic phases, such as the lamellar and hexagonal phases, will show birefringence and characteristic textures (e.g., "Maltese crosses" for lamellar phases, fan-like textures for hexagonal phases).

-

The sample can be heated or cooled on the stage to observe phase transitions.

-

2.2.3. Rheological Measurements

Rheology is used to characterize the viscoelastic properties of the bulk liquid crystalline phases.

-

Sample Preparation: The sample is carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped.

-

Instrumentation: A rheometer with a cone-plate or plate-plate geometry and a temperature-controlled unit.

-

Procedure:

-

Oscillatory measurements: Small amplitude oscillatory shear tests are performed to determine the storage modulus (G') and loss modulus (G'').

-

Frequency sweep: The frequency is varied at a constant strain to observe the dependence of G' and G'' on the timescale of deformation. Cubic phases typically exhibit a solid-like behavior with G' > G'' and both moduli being largely independent of frequency.

-

Strain sweep: The strain is varied at a constant frequency to determine the linear viscoelastic region.

-

Quantitative Data

The following tables summarize key quantitative data on the self-assembly of glycerol monooleate in aqueous solutions.

| Phase Type | Space Group | Water Content (wt%) | Temperature (°C) | Lattice Parameter (Å) | Reference |

| Cubic | Pn3m (Diamond) | 40 | 25 | 98.4 | [12] |

| Cubic | Ia3d (Gyroid) | 25 | 25 | 136.2 | [12] |

| Cubic (in Cubosomes) | Pn3m | ~95 (in dispersion) | 25 | 95.5 | [4] |

| Cubic (in Cubosomes) | Im3m | ~95 (in dispersion) | 25 | 128 | [4] |

| Hexagonal (HII) | p6m | 20 | 55 | 50.1 | [4] |

Table 1: Structural Parameters of GMO Liquid Crystalline Phases. This table presents the lattice parameters of different GMO phases as a function of water content and temperature.

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| GMO/Pluronic F127 Cubosomes | 150 - 250 | < 0.2 | -15 to -30 | [19] |

| GMO/Tween 80 Cubosomes | 180 - 300 | < 0.3 | -10 to -25 | [19] |

Table 2: Physicochemical Properties of GMO-based Cubosomes. This table summarizes the typical particle size, PDI, and zeta potential of cubosome formulations.

| Drug | Drug Type | Encapsulation Efficiency (%) | Reference |

| Doxorubicin Hydrochloride | Hydrophilic | 85-95 | [19] |

| Dexamethasone | Lipophilic | 80-96 | [20] |

| Leflunomide | Lipophilic | ~93 | [21] |

Table 3: Encapsulation Efficiency of Drugs in GMO Cubosomes. This table provides examples of the encapsulation efficiency for both hydrophilic and lipophilic drugs in GMO-based cubosomes.

| Phase Type | G' (Pa) | G'' (Pa) | Frequency (rad/s) | Reference |

| Cubic (Pn3m) | 10^5 - 10^6 | 10^4 - 10^5 | 0.1 - 100 | [22] |

| Hexagonal (HII) | 10^3 - 10^4 | 10^2 - 10^3 | 0.1 - 100 | [22] |

Table 4: Rheological Properties of GMO Liquid Crystalline Phases. This table shows typical ranges for the storage (G') and loss (G'') moduli of GMO cubic and hexagonal phases.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of glycerol monooleate self-assembly.

Caption: Logical relationship of GMO self-assembly in water.

Caption: Simplified GMO/water temperature-concentration phase diagram.

Caption: General experimental workflow for GMO phase characterization.

Conclusion

The self-assembly of glycerol monooleate in aqueous solutions provides a versatile platform for the development of advanced materials, particularly in the field of drug delivery. The formation of various liquid crystalline phases, especially the bicontinuous cubic phase, offers unique advantages for encapsulating and controlling the release of a wide range of therapeutic agents. A thorough understanding of the phase behavior and the factors that influence it, coupled with robust experimental characterization, is crucial for the rational design and optimization of GMO-based formulations. This technical guide provides the foundational knowledge and methodologies to support researchers and professionals in harnessing the potential of this remarkable self-assembling system.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure and Rheological Properties of Glycerol Monolaurate-Induced Organogels: Influence of Hydrocolloids with Different Surface Charge [mdpi.com]

- 4. search.lib.jmu.edu [search.lib.jmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. A Stepwise Framework for the Systematic Development of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. webs.ucm.es [webs.ucm.es]

- 12. In Situ Swelling Formulation of Glycerol-Monooleate-Derived Lyotropic Liquid Crystals Proposed for Local Vaginal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. scs.illinois.edu [scs.illinois.edu]

- 20. rjptonline.org [rjptonline.org]

- 21. Lipidic cubic-phase leflunomide nanoparticles (cubosomes) as a potential tool for breast cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phase behavior, rheology, and release from liquid crystalline phases containing combinations of glycerol monooleate, glyceryl monooleyl ether, propyle ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04249C [pubs.rsc.org]

A Comprehensive Technical Guide to the Biological Functions of Glycerol Monooleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol monooleate (GMO), a monoglyceride of oleic acid, is a versatile and biocompatible excipient widely recognized for its utility in pharmaceutical and biotechnological applications. Beyond its established role as an emulsifier, stabilizer, and key component of advanced drug delivery systems, emerging research has begun to elucidate its direct biological functions. This technical guide provides an in-depth exploration of the core biological activities of glycerol monooleate, focusing on its interaction with cellular signaling pathways, its influence on metabolic processes, and its immunomodulatory effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.

Introduction

Glycerol monooleate is a generally recognized as safe (GRAS) substance by the U.S. Food and Drug Administration.[1] Its amphiphilic nature, arising from a hydrophilic glycerol head and a lipophilic oleic acid tail, allows it to self-assemble into various liquid crystalline structures, such as cubic and hexagonal phases, in the presence of water. This property is central to its extensive use in the formulation of drug delivery systems, where it can encapsulate and control the release of a wide range of therapeutic agents.[2] However, the biological significance of GMO extends beyond its physical properties as a carrier. This guide delves into the intrinsic biological functions of glycerol monooleate, providing a technical overview for researchers and professionals in the pharmaceutical sciences.

Core Biological Functions and Signaling Pathways

Agonism of G-Protein Coupled Receptor 119 (GPR119)

A pivotal biological function of glycerol monooleate is its activity as an agonist for G-protein coupled receptor 119 (GPR119).[3][4] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and plays a crucial role in glucose homeostasis.[5]

Signaling Pathway:

Upon binding to GPR119 on intestinal L-cells, 2-oleoyl glycerol (an isomer of glycerol monooleate and a product of dietary fat digestion) stimulates a Gαs-mediated signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent secretion of glucagon-like peptide-1 (GLP-1).[1][3] GLP-1 is an incretin hormone that potentiates glucose-dependent insulin secretion from pancreatic β-cells.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLYCEROL MONOOLEATE — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 4. researchgate.net [researchgate.net]

- 5. FORMULATION FORUM - CUBOSOMES – The Next Generation of Lipid Nanoparticles for Drug Delivery [drug-dev.com]

An In-depth Technical Guide to the Phase Behavior and Liquid Crystalline Structures of Glycerol Monooleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of glycerol monooleate (GMO), a biocompatible and biodegradable lipid widely utilized in drug delivery systems.[1][2] Its self-assembly into various liquid crystalline structures in the presence of water is a key attribute for the encapsulation and controlled release of therapeutic agents.[3][4] This document details the different lyotropic liquid crystalline phases of GMO, the factors influencing their formation, and the experimental methodologies for their characterization.

Core Concepts: Self-Assembly and Liquid Crystalline Phases

Glycerol monooleate is an amphiphilic molecule, consisting of a hydrophilic glycerol headgroup and a hydrophobic oleic acid tail.[1][5] This dual nature drives its self-assembly in aqueous environments into ordered, yet fluid, structures known as lyotropic liquid crystalline phases.[3][6] The specific phase formed is primarily dependent on the water content and temperature, as well as the presence of other lipids or excipients.[7][8] The most prominent and well-studied liquid crystalline phases of GMO are the lamellar (Lα), inverted hexagonal (HII), and inverted bicontinuous cubic (V2) phases.[3]

Liquid Crystalline Structures of Glycerol Monooleate

The primary liquid crystalline phases formed by the GMO/water system are the lamellar, hexagonal, and cubic phases. The transition between these phases is primarily dictated by the water content and temperature.

-

Lamellar Phase (Lα): Occurs at low water content, typically between 7-12 wt% of water.[7] This phase consists of parallel bilayers of GMO molecules separated by aqueous layers. It exhibits birefringence under polarized light microscopy.[1]

-

Inverted Hexagonal Phase (HII): This phase is characterized by the arrangement of cylindrical reverse micelles into a two-dimensional hexagonal lattice.[9] The addition of certain lipids, such as glyceryl monooleyl ether (GME), can promote the formation of the HII phase.[7]

-

Inverted Bicontinuous Cubic Phases (V2): GMO can form two distinct types of bicontinuous cubic phases:

-

Gyroid (Ia3d space group): Forms at water concentrations of approximately 13-32 wt%.[7]

-

Diamond (Pn3m space group): Exists at higher water content, in the range of 33-38 wt%, and is in equilibrium with excess water.[1][7] These cubic phases are highly viscous, isotropic (do not birefringent light), and possess a unique structure of interwoven but non-intersecting aqueous channels, making them excellent candidates for controlled drug release.[10]

-

The following diagram illustrates the logical relationship between the primary phases of the GMO/water system as a function of increasing water content.

Quantitative Data on GMO Phase Behavior

The following tables summarize key quantitative data on the phase behavior of glycerol monooleate systems from various studies.

Table 1: Phase Boundaries of the Glycerol Monooleate/Water System at 25°C

| Liquid Crystalline Phase | Water Content (wt%) | Space Group |

| Lamellar (Lα) | 7 - 12 | - |

| Cubic (Gyroid) | 13 - 32 | Ia3d |

| Cubic (Diamond) | 33 - 38 | Pn3m |

Data sourced from Barauskas et al. (2005).[7]

Table 2: Lattice Parameters of GMO Liquid Crystalline Phases

| System | Phase | Temperature (°C) | Lattice Parameter (a) (nm) |

| GMO in excess water (pH 3) | Pn3m Cubic | 25 | 9.84 |

| GMO in excess water (pH 3) | Pn3m Cubic | 70 | 7.59 |

| GMO / 10 mol% Oleic Acid | Hexagonal (HII) | 25 | 5.81 |

| GMO / 10 mol% Oleic Acid | Hexagonal (HII) | 70 | 5.1 |

| GMO / 25 mol% Oleic Acid | Hexagonal (HII) | 25 | 4.91 |

| GMO / 25 mol% Oleic Acid | Hexagonal (HII) | 68 | 4.5 |

Data sourced from G. Terescenco, et al. (2021).[11][12]

Table 3: Rheological Properties of GMO Liquid Crystalline Phases

| Phase | Characteristics | Storage Modulus (G') |

| Cubic | Stiff gel, little frequency dependence | > 100,000 Pa (for Pn3m phase between 25-70°C) |

| Reversed Hexagonal | Weaker gel, frequency dependent absolute values | Lower than cubic phase |

Data sourced from Evenbratt and Ström (2017) and G. Terescenco, et al. (2021).[3][11][12]

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of GMO liquid crystalline phases. The following diagram outlines a typical experimental workflow.

Detailed Methodologies

1. Sample Preparation

-

Accurately weigh appropriate amounts of glycerol monooleate and water (or an aqueous solution of a drug or other excipients) into a glass vial.

-

Seal the vial and heat it to a temperature above the melting point of GMO (e.g., 40°C) to ensure complete melting and homogenization.

-

Vortex the mixture at high speed until a homogenous mixture is obtained.

-

Allow the samples to equilibrate at room temperature for at least 48 hours to ensure the formation of a thermodynamically stable liquid crystalline phase.[10]

2. Polarized Light Microscopy (PLM)

-

Objective: To distinguish between anisotropic (birefringent) phases like lamellar and hexagonal, and isotropic (dark) phases such as the cubic phase.

-

Procedure:

-

Place a small amount of the sample on a microscope slide and cover with a coverslip.

-

Observe the sample using a polarized light microscope with crossed polarizers.

-

Anisotropic phases will appear bright and may show characteristic textures (e.g., "Maltese crosses" for the lamellar phase), while isotropic phases will appear dark.[1][13][14]

-

3. Small-Angle X-ray Scattering (SAXS)

-

Objective: To definitively identify the liquid crystalline phase and determine its structural parameters (e.g., lattice parameter).

-

Procedure:

-

Load the sample into a sample holder (e.g., a quartz capillary).

-

Expose the sample to a monochromatic X-ray beam.

-

Collect the scattered X-rays on a 2D detector.

-

Analyze the resulting diffraction pattern. The positions of the Bragg peaks are characteristic of the specific liquid crystalline structure. The ratio of the scattering vectors (q) for the observed peaks allows for the identification of the phase (e.g., for a Pn3m cubic phase, the ratio of the square roots of the sum of the squares of the Miller indices of the first few peaks is √2:√3:√4:√6).[15]

-

4. Rheological Characterization

-

Objective: To measure the viscoelastic properties (storage modulus G' and loss modulus G'') of the liquid crystalline phases.

-

Procedure:

-

Use a rotational rheometer with a suitable geometry (e.g., parallel plate).

-

Perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region.

-

The cubic phase typically exhibits a high storage modulus (G') that is largely independent of frequency, indicating a strong gel-like structure.[3] The hexagonal phase shows a lower G' that is frequency-dependent.[3]

-

5. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To study the mobility and self-diffusion of molecules within the liquid crystalline structure, providing further insight into the phase organization.

-

Procedure:

Factors Influencing Phase Behavior

Several factors can be modulated to control the phase behavior of glycerol monooleate:

-

Temperature: Increasing temperature generally favors phases with higher negative curvature, potentially inducing a transition from a lamellar to a cubic or hexagonal phase.[9]

-

Additives:

-

Lipids: The addition of other lipids can significantly alter the phase behavior. For instance, incorporating glyceryl monooleyl ether (GME) promotes the formation of reversed phases like the hexagonal phase.[7]

-

Solvents: Propylene glycol can influence the phase boundaries and is often used in formulations to modify the properties of the liquid crystalline structures.[17]

-

Stabilizers: For dispersed systems like cubosomes (nanoparticles of the cubic phase), stabilizers such as Pluronic F127 are often used to prevent aggregation.[2] A common lipid-to-stabilizer ratio is 9:1 by weight.[7]

-

Conclusion

The rich phase behavior of glycerol monooleate offers a versatile platform for the design of advanced drug delivery systems. A thorough understanding of the different liquid crystalline structures and the factors that govern their formation is crucial for the rational design of formulations with desired properties. The experimental techniques outlined in this guide provide a robust framework for the comprehensive characterization of these complex systems, enabling researchers and drug development professionals to harness the full potential of glycerol monooleate-based technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phase behavior, rheology, and release from liquid crystalline phases containing combinations of glycerol monooleate, glyceryl monooleyl ether, propylene glycol, and water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. yakhak.org [yakhak.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In Situ Swelling Formulation of Glycerol-Monooleate-Derived Lyotropic Liquid Crystals Proposed for Local Vaginal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Disposition and association of the steric stabilizer Pluronic® F127 in lyotropic liquid crystalline nanostructured particle dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cubic and Hexagonal Mesophases for Protein Encapsulation: Structural Effects of Insulin Confinement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. improvedpharma.com [improvedpharma.com]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

- 15. researchgate.net [researchgate.net]

- 16. NMR spectroscopy of lipidic cubic phases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phase behavior, rheology, and release from liquid crystalline phases containing combinations of glycerol monooleate, glyceryl monooleyl ether, propyle ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04249C [pubs.rsc.org]

The Dawn of Synthetic Fats: A Technical History of Glycerol Monooleate

A cornerstone emulsifier in the pharmaceutical, food, and cosmetic industries, glycerol monooleate's journey from a 19th-century chemical synthesis to a sophisticated, multi-faceted compound is a story of scientific curiosity and industrial innovation. This in-depth technical guide explores the discovery, history, and evolving synthesis of glycerol monooleate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal compound.

Discovery and Early Synthesis: The Pioneering Work of Marcellin Berthelot

The history of glycerol monooleate begins with the groundbreaking work of French chemist Marcellin Berthelot. In his 1854 doctoral thesis, "Mémoire sur les combinaisons de la glycérine avec les acides et sur la synthèse des principes immédiats des graisses des animaux" (Memoir on the combinations of glycerin with acids and on the synthesis of the immediate principles of animal fats), Berthelot detailed the first successful synthesis of monoglycerides, including the compound he termed "monoolein" – what we now know as glycerol monooleate.[1][2] This achievement was a landmark in organic chemistry, challenging the prevailing theory of vitalism by demonstrating that organic compounds found in living organisms could be artificially synthesized from their basic chemical constituents.[2]

Berthelot's pioneering method involved the direct esterification of oleic acid with glycerol at elevated temperatures. While his initial yields were low and the process unrefined by modern standards, it laid the fundamental groundwork for all subsequent synthesis of this important molecule.

Berthelot's Foundational Experimental Protocol (1854)

Objective: To synthesize "monoolein" through the direct esterification of oleic acid and glycerol.

Reactants:

-

Oleic acid (derived from the saponification of olive oil)

-

Glycerol

Apparatus:

-

Sealed glass tubes

-

Heating apparatus (likely an oil bath or oven)

Procedure:

-

A precise amount of oleic acid and a molar excess of glycerol were introduced into a glass tube.

-

The tube was hermetically sealed to prevent the loss of volatile components at high temperatures.

-

The sealed tube was heated to a temperature of approximately 200°C for several hours.

-

After cooling, the reaction mixture was treated with water to remove the excess glycerol.

-

The "monoolein" product, being insoluble in water, was then separated and purified, likely through washing and drying.

This early method, while revolutionary, produced a mixture of mono-, di-, and triglycerides, with the desired monoglyceride being a minor component. The lack of catalysts and the harsh reaction conditions limited the efficiency and selectivity of the synthesis.

The Evolution of Synthesis: Towards Industrial-Scale Production

Following Berthelot's discovery, the synthesis of glycerol monooleate and other monoglycerides remained largely a laboratory curiosity for several decades. The turn of the 20th century and the burgeoning food and chemical industries created a demand for effective emulsifiers, driving innovation in monoglyceride production.

The Rise of Glycerolysis

The most significant advancement in the large-scale production of glycerol monooleate was the development of the glycerolysis of triglycerides.[3][4][5] This method, which became the industrial standard, involves the reaction of triglycerides (fats and oils rich in oleic acid, such as olive oil or high-oleic sunflower oil) with glycerol at high temperatures (220-250°C) in the presence of an alkaline catalyst, such as sodium hydroxide or calcium hydroxide.[4][5]

The glycerolysis process offered several advantages over direct esterification, including the use of readily available and less corrosive triglycerides as starting materials. However, it still produced a mixture of mono-, di-, and triglycerides, necessitating a purification step, typically molecular distillation, to obtain high-purity glycerol monooleate.[4]

Enzymatic Synthesis: A Greener Approach

More recently, enzymatic synthesis has emerged as a more sustainable and selective method for producing glycerol monooleate.[6][7] This approach utilizes lipases, enzymes that catalyze the esterification or glycerolysis reactions under much milder conditions (typically 35-70°C) than traditional chemical methods.[7][8]

Enzymatic synthesis offers several key advantages:

-

Higher Selectivity: Lipases can be chosen for their specificity, leading to a higher yield of the desired monoglyceride and fewer byproducts.

-

Milder Reaction Conditions: Lower temperatures and pressures result in significant energy savings and reduced thermal degradation of the product.

-

Environmental Benefits: The use of biodegradable enzymes as catalysts reduces the need for harsh chemical catalysts and minimizes waste.

A common enzymatic approach is the glycerolysis of high-oleic oils using an immobilized lipase, such as Candida antarctica lipase B (Novozym 435).[6]

Physicochemical Properties of Glycerol Monooleate

The utility of glycerol monooleate across various applications stems from its specific physicochemical properties. As an amphiphilic molecule, it possesses both a hydrophilic glycerol head and a lipophilic oleic acid tail, enabling it to act as an effective emulsifier.

| Property | Value | References |

| Molecular Formula | C21H40O4 | [9] |

| Molecular Weight | 356.54 g/mol | [9] |

| Appearance | White to yellowish oily liquid or waxy solid | [9] |

| Melting Point | 35-40 °C | [9] |

| Boiling Point | 238-240 °C at 3 mmHg | [10] |

| Density | ~0.94 g/cm³ at 20°C | [10] |

| Solubility | Insoluble in water; soluble in ethanol, chloroform, and ether | [10] |

| HLB Value | Approximately 3.8 | |

| Acid Value | < 6.0 mg KOH/g | [10] |

| Iodine Value | 65-95 g I2/100g | [10] |

| Saponification Value | 150-175 mg KOH/g | [10] |

Modern Experimental Protocols

Modern synthesis of glycerol monooleate is optimized for high yield and purity. Below are representative protocols for direct esterification and enzymatic glycerolysis.

Modern Direct Esterification Protocol

Objective: To synthesize glycerol monooleate via direct esterification of oleic acid and glycerol using a solid acid catalyst.

Reactants and Materials:

-

Oleic acid

-

Glycerol

-

Solid acid catalyst (e.g., Amberlyst 16 resin)[8]

-

n-heptane (solvent)

-

Three-neck flask equipped with a condenser and thermometer

-

Magnetic stirrer with a heater

Procedure: [8]

-

In a three-neck flask, combine oleic acid (e.g., 10 mmol), glycerol (e.g., 20 mmol, 2:1 molar ratio to oleic acid), and Amberlyst 16 resin (e.g., 1.6 g).

-

Add n-heptane as a solvent.

-

Heat the mixture to 70°C with continuous stirring.

-

Maintain the reaction at 70°C for 8 hours.

-

After the reaction, cool the mixture and separate the solid catalyst by filtration.

-

The product mixture can be analyzed by GC-MS to determine the yield of glycerol monooleate and the presence of di- and trioleate.

Expected Yield: Approximately 84% glycerol monooleate.[8]

Enzymatic Glycerolysis Protocol

Objective: To synthesize high-purity glycerol monooleate via enzymatic glycerolysis of high-oleic sunflower oil.

Reactants and Materials:

-

High-oleic sunflower oil

-

Glycerol

-

Immobilized lipase (Novozym 435)[6]

-

Binary solvent mixture (tert-butanol and tert-pentanol, 80/20 v/v)[6]

-

Shaking incubator

-

Molecular distillation apparatus

Procedure: [6]

-

Combine high-oleic sunflower oil, glycerol, and the binary solvent mixture in a reaction vessel.

-

Add Novozym 435 as the biocatalyst.

-

Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).

-

After the reaction, deactivate and remove the enzyme by filtration.

-

Remove the solvent under vacuum.

-

Purify the resulting mixture of acylglycerols using molecular distillation to obtain high-purity glycerol monooleate.

Expected Yield: Initial monoacylglycerol yield of approximately 75%, which can be increased to over 93% after purification.[6]

Conclusion

From its initial synthesis in the mid-19th century by Marcellin Berthelot, which played a role in dismantling the theory of vitalism, glycerol monooleate has evolved into a compound of significant industrial importance. The progression from high-temperature direct esterification to more efficient and sustainable methods like glycerolysis and enzymatic synthesis reflects the broader advancements in chemical and biochemical engineering. For researchers and professionals in drug development, a thorough understanding of the history and synthesis of this versatile excipient is crucial for its effective application in modern formulations.

References

- 1. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. Synthesis and characterization of monoacylglycerols through glycerolysis of ethyl esters derived from linseed oil by green processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A two-stage enzymatic process for synthesis of extremely pure high oleic glycerol monooleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. zenodo.org [zenodo.org]

- 9. Glyceryl Monooleate | 111-03-5 [chemicalbook.com]

- 10. Glycerol Mono-oleate, Glyceryl Monooleate EP BP USP Manufacturers, SDS [mubychem.com]

natural sources and extraction of glycerol monooleate

An In-depth Technical Guide to the Natural Sources and Extraction of Glycerol Monooleate for Researchers, Scientists, and Drug Development Professionals

Introduction to Glycerol Monooleate

Glycerol monooleate (GMO) is a monoglyceride consisting of a glycerol backbone esterified with oleic acid.[1] It is a non-ionic surfactant and emulsifier with a low hydrophilic-lipophilic balance (HLB) of 3.8, making it effective for creating water-in-oil emulsions. GMO is widely utilized in the food, pharmaceutical, and cosmetic industries for its ability to improve texture, stabilize emulsions, and act as a lubricant.[1][2] In pharmaceutical formulations, it can function as a solidifier, a control release agent, and an excipient in various drug delivery systems. While it occurs naturally in the body as a product of fat metabolism and is found in very low levels in some seed oils, industrial production relies on the synthesis from natural raw materials.

Natural Sources of Raw Materials

The primary "natural sources" for glycerol monooleate production are its constituent molecules: glycerol and oleic acid.

-

Glycerol : This simple triol compound is primarily obtained from the hydrolysis of triglycerides found in both plant and animal sources.[3] Common plant-based sources include palm oil, soybean oil, and coconut oil.[3][4] Animal-derived tallow is another significant source.[3] A major byproduct of biodiesel production, crude glycerol, has become an abundant and economical source, though it requires purification to remove impurities like methanol, salts, and soaps.[3][5][6]

-

Oleic Acid : This monounsaturated omega-9 fatty acid is abundant in various vegetable oils.[2] High-purity oleic acid is typically sourced from olive oil, soybean oil, or other vegetable-based oils.[2] Commercial oleic acid can be derived from edible sources or from tall oil fatty acids.

Extraction and Synthesis Methodologies

The industrial production of glycerol monooleate is achieved through several chemical and enzymatic pathways. The choice of method often depends on the desired purity, yield, and economic feasibility.

Direct Esterification of Glycerol and Oleic Acid

Direct esterification is a common method involving the reaction of glycerol with oleic acid, typically in the presence of a catalyst to accelerate the slow reaction rate.[7][8] This process yields glycerol monooleate along with water, which is removed to drive the reaction forward. A challenge with this method is the potential formation of di- and triglycerides, necessitating purification steps to achieve high-purity GMO.[9]

Experimental Protocol: Synthesis via Direct Esterification with a Heterogeneous Catalyst

This protocol is based on the synthesis using a natural zeolite catalyst impregnated with MgO.[7]

-

Catalyst Preparation :

-

A natural zeolite catalyst is acid-treated and then impregnated with a 1 N solution of Mg(NO₃)₂.

-

The mixture is agitated for 60 minutes at 80°C.

-

The zeolite is filtered and the impregnation process is repeated three times.

-

The resulting paste is calcined at 450°C for 8 hours to produce the MgO-impregnated zeolite catalyst.[7]

-

-

Esterification Reaction :

-

A three-neck flask equipped with a condenser and thermometer is charged with a specific amount of oleic acid and the prepared catalyst.

-

The mixture is heated to the desired reaction temperature (e.g., 180°C) with continuous stirring.

-

Glycerol is gradually added to the reactor. An excess of glycerol is used to favor the formation of monooleate.[7]

-

The reaction is allowed to proceed for a set duration (e.g., 120 minutes) while monitoring the temperature.[7]

-

-

Product Analysis :

-

The conversion of oleic acid to glycerol monooleate is determined by measuring the acid value of the reaction mixture at different time points.

-

Glycerolysis of Triglycerides

Glycerolysis involves the transesterification of triglycerides (from fats and oils) with glycerol at high temperatures, often using a catalyst.[10] This method is a common commercial route but typically results in a mixture of mono-, di-, and triglycerides (often in a 40:50:10 ratio), requiring subsequent purification, such as molecular distillation, to obtain high-purity monoglycerides.[9][10]

Experimental Protocol: High-Purity GMO via Catalyst-Free Transesterification

This protocol is adapted from a method for producing high-monoester content solutions without molecular distillation.[11]

-

Reaction Setup :

-

A pressure reactor is equipped with an agitator, temperature and pressure controls, and a vapor condenser.

-

The reactor is charged with a triglyceride source (e.g., soybean oil), glycerol, and water. Water acts as a co-solvent to enhance the solubility of glycerol in the oil phase.[11]

-

-

Transesterification Reaction :

-

The reactor is heated rapidly to a temperature range of 180°C to 300°C, developing a pressure between 15 and 400 psig.[11]

-

The reaction is held under these conditions for several hours until a target acid value is reached.

-

The pressure is then reduced, and the temperature is maintained to facilitate the removal of water.

-

-

Purification :

-

The excess glycerol is removed by distillation in a continuous counter-current stripping tower at low pressure (<5 torr) and elevated temperature (e.g., 170°C) with the aid of steam.[11]

-

Enzymatic Synthesis

Enzymatic synthesis utilizes lipases as biocatalysts for the esterification of glycerol and oleic acid or the glycerolysis of oils.[10][12] This method offers high specificity, leading to the production of high-purity glycerol monooleate under milder reaction conditions compared to chemical methods.[10] Lipases like Candida antarctica lipase B (often immobilized, as in Novozym 435) are commonly employed.[10][12]

Experimental Protocol: Enzymatic Synthesis in a Solvent-Free System

This protocol is based on the direct esterification of oleic acid and glycerol using an immobilized lipase.[12]

-

Reaction Mixture Preparation :

-

Oleic acid and glycerol are mixed in a specific molar ratio in a reaction vessel. No organic solvent is required.[12]

-

-

Enzymatic Esterification :

-

An immobilized lipase (e.g., from Staphylococcus simulans supported on CaCO₃) is added to the substrate mixture.[12]

-

The reaction is carried out at a controlled temperature with agitation for a specified duration.

-

-

Product Recovery and Purification :

-

After the reaction, the immobilized enzyme is separated by filtration for potential reuse.

-

The resulting product, a mixture of acylglycerols, can be further purified by molecular distillation to achieve a high concentration of glycerol monooleate (e.g., 82.42%).[12]

-

Alternative Chemical Synthesis

A novel approach involves the use of sodium oleate and 3-chloro-1,2-propanediol.[13][14][15] This method provides a different pathway to synthesize high-purity GMO.

Experimental Protocol: Synthesis from Sodium Oleate

This protocol is based on the method described by Hu et al.[13][14][15]

-

Reactant Preparation :

-

Sodium oleate is prepared and reacted with 3-chloro-1,2-propanediol in a solvent such as toluene.

-

-

Catalytic Reaction :

-

Product Isolation :

Purification of Raw Materials and Final Product

Purification of Crude Glycerol

Crude glycerol from biodiesel production contains various impurities. A common purification strategy is a two-step process involving acidification followed by ion exchange.[5][6]

-

Acidification : The pH of the crude glycerol is adjusted using an acid (e.g., phosphoric acid) to convert soaps into free fatty acids and salts.[5][6] This results in a three-layer separation: a top layer of fatty acids, a middle glycerol-rich layer, and a bottom layer of precipitated salts.

-

Neutralization and Filtration : The glycerol-rich layer is neutralized (e.g., with NaOH) and filtered to remove any newly formed salts.[5][6]

-

Ion Exchange : The pre-treated glycerol is then passed through a strong cation exchange resin to remove remaining inorganic impurities, achieving purities as high as 98.2%.[5][6]

Purification of Glycerol Monooleate

To obtain high-purity (>90%) glycerol monooleate, especially from direct esterification or glycerolysis, further purification is often necessary.

-

Molecular Distillation (Short-Path Distillation) : This is a highly effective method for separating monoglycerides from di- and triglycerides, as well as unreacted starting materials, based on their differences in molecular weight and volatility.[10][16]

-

Solvent Extraction : This technique can be used to remove unreacted glycerol from the glyceride mixture.[17]

-

Distillation/Stripping : Excess glycerol can be removed from the reaction product via distillation, often under vacuum and at elevated temperatures.[11]

Data Presentation: Synthesis Parameters and Outcomes

The following tables summarize quantitative data from the cited experimental methods for producing glycerol monooleate.

Table 1: Direct Esterification of Glycerol and Oleic Acid

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | MgO-Impregnated Natural Zeolite | [7] |

| Optimal Temperature | 180°C | [7] |

| Optimal Reactant Ratio (Glycerol:Oleic Acid) | 3:1 | [7] |

| Optimal Catalyst Loading | 10% by weight | [7] |

| Optimal Reaction Time | 120 minutes | [7] |

| Stirring Speed | 125-525 rpm |[7] |

Table 2: Synthesis from Sodium Oleate and 3-chloro-1,2-propanediol

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Tetrabutylammonium Bromide | [13][14][15] |

| Solvent | Toluene | [13][14][15] |

| Optimal Temperature | 115°C | [13][14][15] |

| Optimal Reactant Ratio (Sodium Oleate:3-chloro-1,2-propanediol) | 1:2 | [13][14][15] |

| Optimal Catalyst Dosage | 3.5% | [13][14][15] |

| Optimal Reaction Time | 6 hours | [13][14][15] |

| Achieved Yield | 89.02% |[13][14][15] |

Table 3: Synthesis via Condensation of Oleic Acid with Glycidol

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Anion-Exchange Resin (Ambersep 900-Cl⁻) | [16] |

| Medium | Aqueous | [16] |

| Optimal Temperature | 70°C | [16] |

| Stirring Speed | 500 rpm | [16] |

| Reaction Time | 4 hours | [16] |

| Achieved Yield | 97% |[16] |

Visualizations: Workflows and Reaction Pathways

The following diagrams illustrate the key workflows and chemical reactions described in this guide.

Caption: Workflow for Glycerol Monooleate Synthesis via Direct Esterification.

Caption: Purification Workflow for Crude Glycerol from Biodiesel Production.

Caption: Primary Chemical Pathways for the Synthesis of Glycerol Monooleate.

References

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. Glycerin Mono stearate Plant Setup in India | Muez Hest [muezhest.com]

- 3. Glycerol - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]

- 7. journal.unnes.ac.id [journal.unnes.ac.id]

- 8. researchgate.net [researchgate.net]

- 9. zenodo.org [zenodo.org]

- 10. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]

- 11. US20100148117A1 - Method of making glycerol monoesters - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. New Technology for the Synthesis of Glycerol Monooleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Technology for the Synthesis of Glycerol Monooleate [jstage.jst.go.jp]

- 15. New Technology for the Synthesis of Glycerol Monooleate. | Semantic Scholar [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. US5512692A - Process for removing glycerol from glycerides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermodynamic Stability of Glycerol Monooleate Formulations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of glycerol monooleate (GMO) formulations, critical for their successful application in drug delivery and other advanced technologies. The inherent self-assembling properties of GMO in aqueous environments lead to the formation of various lyotropic liquid crystalline phases, each with unique structural and physicochemical characteristics that are highly sensitive to environmental conditions. Understanding and controlling the stability of these phases is paramount for the development of robust and effective GMO-based products.

Core Concepts in the Thermodynamic Stability of Glycerol Monooleate

Glycerol monooleate, an amphiphilic lipid, is celebrated for its ability to form well-defined, thermodynamically stable nanostructures in the presence of water and stabilizers.[1][2] These structures, including lamellar, cubic, and hexagonal phases, offer versatile platforms for the encapsulation and delivery of a wide range of molecules, from hydrophilic to lipophilic drugs.[3][4][5] The stability of these formulations is not only crucial for ensuring a long shelf-life but also for predicting their in vivo behavior and performance.

The thermodynamic stability of GMO formulations is primarily dictated by the delicate balance of intermolecular forces, which can be influenced by a multitude of factors. Key among these are:

-

Temperature: Temperature changes can induce phase transitions in GMO-water systems. For instance, a rise in temperature can cause a transition from a cubic to a reversed hexagonal phase.[6]

-

Hydration Level: The water content is a critical determinant of the liquid crystalline phase adopted by GMO. Different phases, such as lamellar, gyroid cubic, and diamond cubic, form at varying water concentrations.[7]

-

Additives: The inclusion of other molecules, such as co-surfactants, polymers, or the active pharmaceutical ingredient (API) itself, can significantly alter the phase behavior and stability of the formulation.[5][8][9] For example, hydrophilic additives can favor the formation of lamellar phases and increase water uptake, while lipophilic additives tend to induce cubic and hexagonal phases.[8][9]

-

Hydrolysis and Oxidation: As an ester, GMO is susceptible to hydrolysis, which can alter the phase equilibrium and functional properties of the formulation.[10] The inclusion of antioxidants is a common strategy to mitigate oxidative degradation.

Quantitative Data on the Physicochemical Properties of Glycerol Monooleate Formulations

The following tables summarize key quantitative data related to the thermodynamic stability and phase behavior of glycerol monooleate formulations, compiled from various studies.

Table 1: Phase Transitions of Glycerol Monooleate-Water Systems at Different Temperatures

| Temperature (°C) | Water Content (wt%) | Observed Phase(s) | Reference |

| 25 | < 20 | Lamellar (Lα) | [10] |

| 25 | 20 - 40 | Bicontinuous Cubic (Q230, Q224) | [10] |

| 40 | Variable | Favors reversed phases (micellar, hexagonal) | [7][10] |

| 55 | Variable | Favors reversed phases (micellar, hexagonal) | [7][10] |

| ~80 | Variable | Cubic-to-reversed hexagonal phase transition | [6] |

Table 2: Influence of Additives on the Phase Behavior of Glycerol Monooleate Formulations

| Additive | Concentration | Effect on Phase Behavior | Reference |

| Glyceryl Monooleyl Ether (GME) | Increasing | Promotes transition to reversed micellar or reversed hexagonal phases | [7][10] |

| Propylene Glycol (PG) | Increasing | Favors lamellar phase | [11] |

| Oleic Acid (OA) | Increasing | Induces phase transitions from cubic to hexagonal phases | [12] |

| Cholesterol | 5% and 10% | Forms β and β′ polymorphic type crystals in oleogels | [13][14] |

| Diglycerol Monooleate (DGMO) | Increasing | Enlarges regions of lamellar and cubic phases; forms a swollen gyroid cubic phase | [15] |

Table 3: Rheological Properties of Glycerol Monooleate Liquid Crystalline Phases

| Phase | Storage Modulus (G') | Loss Modulus (G'') | Key Characteristics | Reference |

| Cubic Phase | High, relatively frequency-independent | Low | Stiff, elastic gel-like behavior | [11][15] |

| Reversed Hexagonal | Lower, frequency-dependent | Higher than cubic | Weaker gel compared to the cubic phase | [11] |

| Lamellar Phase | Variable | Variable | Can exhibit both viscous and elastic properties | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the thermodynamic stability of glycerol monooleate formulations.

Preparation of Glycerol Monooleate-Based Cubosomes

Cubosomes are discrete, sub-micron, nanostructured particles of a liquid crystalline phase produced by the dispersion of a bulk cubic phase in an aqueous medium.[4][10]

Materials:

-

Glycerol monooleate (GMO)

-

Stabilizer (e.g., Poloxamer 407, Pluronic F127)

-

Aqueous phase (e.g., purified water, buffer)

-

Organic solvent (optional, e.g., ethanol)

Top-Down Method Protocol:

-

Melt the lipid: Heat the GMO above its melting point.

-

Add the stabilizer: Disperse the stabilizer in the molten GMO.

-

Hydration: Add the aqueous phase to the lipid-stabilizer mixture with gentle stirring to form a viscous bulk cubic phase gel.

-

Dispersion: Fragment the bulk gel into nanoparticles using high-energy methods such as high-pressure homogenization or ultrasonication.[4] The temperature during this step should be carefully controlled.[16]

-

Purification (optional): Remove any excess stabilizer or un-entrapped drug by methods like dialysis or centrifugation.

Bottom-Up Method Protocol:

-

Dissolve components: Dissolve GMO and the stabilizer in a volatile organic solvent like ethanol.

-

Injection: Inject the organic solution into an excess of the aqueous phase under gentle stirring.

-

Solvent removal: Remove the organic solvent by evaporation, leading to the spontaneous self-assembly of cubosomes.

-

Purification (optional): As described in the top-down method.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is invaluable for determining phase transition temperatures and enthalpies.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the GMO formulation into an aluminum DSC pan. Seal the pan hermetically to prevent water evaporation during the scan. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 0°C).

-

Ramp the temperature up to a final temperature (e.g., 100°C) at a controlled heating rate (e.g., 5-10°C/min).

-

Hold at the final temperature for a few minutes to ensure thermal equilibrium.

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic and exothermic peaks correspond to phase transitions. The peak temperature indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for characterizing the nanostructure of materials, providing information on the type of liquid crystalline phase and its lattice parameters.

Protocol:

-

Sample Preparation: Load the GMO formulation into a sample holder, typically a thin quartz capillary. The sample thickness should be optimized for X-ray transmission.

-

Instrument Setup: Mount the sample in the SAXS instrument. A vacuum is often applied to minimize air scattering.[11]

-

Data Acquisition: Expose the sample to a collimated X-ray beam for a set period. The scattered X-rays are detected by a 2D detector.

-

Data Analysis:

-

The 2D scattering pattern is radially averaged to obtain a 1D profile of scattering intensity versus the scattering vector, q.

-

The positions of the Bragg peaks in the scattering profile are used to determine the lattice parameters and identify the liquid crystalline phase (e.g., lamellar, cubic, hexagonal) based on the ratios of the peak positions.

-

Rheological Characterization

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'. Rheological measurements provide insights into the mechanical properties of GMO gels, which are indicative of their structure and stability.

Protocol:

-

Sample Loading: Carefully load the GMO formulation onto the rheometer plate, ensuring no air bubbles are trapped. A plate-plate geometry is commonly used.

-

Oscillatory Measurements:

-

Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVR), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

-

Frequency Sweep: Conduct a frequency sweep within the LVR to measure G' and G'' as a function of frequency. This provides information on the gel's structure and strength.

-

-

Temperature Sweep: Perform a temperature ramp or step-and-hold measurements to investigate the effect of temperature on the rheological properties and to detect thermally induced phase transitions.

-

Data Analysis: The values of G' and G'' and their dependence on strain, frequency, and temperature are used to characterize the viscoelastic properties of the formulation.

Visualizing Experimental Workflows and Influencing Factors

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for characterizing GMO formulations and the key factors influencing their thermodynamic stability.

Caption: Experimental workflow for the characterization and stability assessment of GMO formulations.

Caption: Key factors influencing the thermodynamic stability of glycerol monooleate formulations.

Conclusion

The thermodynamic stability of glycerol monooleate formulations is a multifaceted subject that requires a thorough understanding of the interplay between composition, environmental factors, and the resulting physicochemical properties. By employing a suite of analytical techniques and carefully controlling formulation parameters, researchers and drug development professionals can harness the unique properties of GMO to create stable and effective delivery systems. This guide provides a foundational understanding and practical methodologies to aid in the rational design and characterization of these promising formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 5. Effect of HLB of additives on the properties and drug release from the glyceryl monooleate matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documentsdelivered.com [documentsdelivered.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.chalmers.se [research.chalmers.se]

- 12. researchgate.net [researchgate.net]

- 13. Preparation and characterization of oleogels and emulgels with glycerol monooleate–cholesterol mixtures [acikerisim.comu.edu.tr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ijpsr.com [ijpsr.com]

Navigating the Formulation Landscape: A Technical Guide to the Solubility of Glycerol Monooleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Glycerol monooleate (GMO), a versatile monoglyceride of oleic acid, is a cornerstone excipient in the development of lipid-based drug delivery systems. Its amphiphilic nature and biocompatibility make it an attractive choice for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). A thorough understanding of its solubility characteristics in various organic solvents is paramount for formulation scientists to effectively harness its potential. This technical guide provides a comprehensive overview of the solubility of glycerol monooleate, detailed experimental protocols for its determination, and a logical workflow for formulation development.

Quantitative and Qualitative Solubility of Glycerol Monooleate

Glycerol monooleate is generally characterized by its lipophilic nature, rendering it soluble in a range of organic solvents while being practically insoluble in water.[1][2] The existing literature predominantly provides qualitative solubility data. While precise quantitative values are not extensively documented, the available information, including a specific value for chloroform, is summarized below.

Table 1: Solubility of Glycerol Monooleate in Various Organic Solvents

| Solvent | Solvent Type | Solubility | Notes |

| Chloroform | Halogenated Hydrocarbon | 50 mg/mL | - |

| Ethanol | Polar Protic | Soluble[2][3] | Soluble in hot alcohol. Very slightly soluble in cold alcohol. |

| Ether | Ether | Soluble[2][3] | - |

| Petroleum Ether | Nonpolar | Soluble | - |

| Oils (Vegetable and Mineral) | Lipid | Soluble[1] | High oil solubility makes it a desirable food emulsifier.[4] |

| Acetone | Polar Aprotic | Soluble | Completely soluble. |

| Methylene Chloride | Halogenated Hydrocarbon | Freely Soluble | - |

| Water | Polar Protic | Insoluble (<3.57 mg/L at 30°C) | Can form micro-emulsions in water. |

Note: The solubility of glycerol monooleate can be influenced by its grade and the presence of impurities such as diglycerides and triglycerides.

Experimental Protocols for Determining Solubility

Accurate determination of the solubility of glycerol monooleate is crucial for designing robust and effective drug delivery systems. Several well-established methods can be employed for this purpose.

Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[5][6][7]

Principle: An excess amount of the solute (glycerol monooleate) is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

Detailed Methodology:

-

Preparation: Add an excess amount of glycerol monooleate to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be visually apparent.

-

Equilibration: Place the container in a constant temperature shaker bath, typically maintained at 25°C or 37°C. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7] The agitation speed should be sufficient to keep the solid suspended without creating a vortex (e.g., 100-150 rpm).[7]

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed at the same temperature to allow the undissolved solid to sediment. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of glycerol monooleate using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8][9]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used analytical technique for the accurate quantification of glycerol monooleate in solution.[9]

Principle: The sample is injected into a liquid chromatograph, and the components are separated based on their affinity for the stationary phase. A detector measures the concentration of the analyte as it elutes from the column.

Typical HPLC Parameters for Glycerol Monooleate Analysis: [10][11]

-

Column: A suitable column for lipid analysis, such as a C18 column or a size-exclusion column (e.g., L21 packing material as per USP-NF).[9]

-

Mobile Phase: A mixture of organic solvents, for example, tetrahydrofuran.[10][11]

-

Detector: A Refractive Index (RI) detector is commonly used for lipids as they lack a strong UV chromophore.[10][11]

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible results.[10][11]

-

Injection Volume: A fixed volume, for example, 40 µL.[10][11]

-

Standard Curve: A calibration curve is generated using standard solutions of glycerol monooleate of known concentrations to quantify the amount in the experimental samples.

Thermal Analysis Methods: DSC and Hot-Stage Microscopy

For determining the solubility in solid or semi-solid lipid excipients, thermal analysis methods are particularly useful.[8][12]

a. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time. When a solute dissolves in a solid solvent, it depresses the melting point and reduces the enthalpy of fusion of the solvent. This change can be used to determine the saturation solubility.[8]

Detailed Methodology: [12]

-

Sample Preparation: Prepare a series of physical mixtures of the API and the solid lipid excipient with varying concentrations of the API.

-

DSC Analysis: Accurately weigh a small amount of each mixture into a DSC pan and seal it. Heat the samples in the DSC instrument at a constant rate (e.g., 10°C/min) over a defined temperature range that encompasses the melting point of the excipient.

-

Data Analysis: Determine the melting enthalpy (in J/g) of the lipid excipient for each mixture. Plot the melting enthalpy as a function of the API concentration. The point at which the melting enthalpy no longer decreases with increasing API concentration indicates the saturation solubility.[8]

b. Hot-Stage Microscopy (HSM)

Principle: HSM allows for the visual observation of a sample as it is heated or cooled under a microscope. By observing the temperature at which the last crystals of the solute dissolve in the molten solvent, the solubility can be determined.

Detailed Methodology: [12]

-

Sample Preparation: Prepare mixtures of the API and the lipid excipient at different concentrations.

-

HSM Analysis: Place a small amount of a mixture on a microscope slide and cover it with a coverslip. Heat the slide on the hot stage at a controlled rate.

-

Observation: Observe the sample through the microscope as the temperature increases. The temperature at which the last API crystals are observed to dissolve in the molten lipid is recorded as the saturation temperature for that specific concentration. By repeating this for different concentrations, a solubility curve can be constructed.

Logical Workflow for Lipid-Based Formulation Development

The development of a lipid-based drug delivery system is a systematic process that begins with understanding the physicochemical properties of the API and excipients. The following diagram illustrates a typical workflow.

Caption: A workflow for developing lipid-based drug delivery systems.

This guide provides a foundational understanding of the solubility of glycerol monooleate and the experimental approaches to its characterization. For drug development professionals, a meticulous and systematic approach to solubility assessment is the first step toward successful formulation design and, ultimately, improved therapeutic outcomes for patients.

References

- 1. rawsource.com [rawsource.com]

- 2. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scielo.br [scielo.br]

- 8. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

- 9. shodex.com [shodex.com]

- 10. drugfuture.com [drugfuture.com]

- 11. drugfuture.com [drugfuture.com]

- 12. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Glycerol Monooleate in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of glycerol monooleate (GMO) in the formulation of advanced drug delivery systems. GMO, a versatile amphiphilic lipid, is widely recognized for its ability to form various lyotropic liquid crystalline phases, making it an invaluable excipient in pharmaceutical technology.[1][2][3][4] This document provides detailed methodologies for creating and characterizing GMO-based drug carriers, including cubosomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), along with quantitative data from key studies.

Application Notes: Leveraging Glycerol Monooleate for Enhanced Drug Delivery